molecular formula C13H21NO B1385510 [2-(Isopentyloxy)phenyl]-N-methylmethanamine CAS No. 1040686-62-1

[2-(Isopentyloxy)phenyl]-N-methylmethanamine

Cat. No. B1385510
CAS RN: 1040686-62-1
M. Wt: 207.31 g/mol
InChI Key: UQYMJCCIMWGTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopentyloxy)phenyl]-N-methylmethanamine (IPMMA) is a novel compound that has been gaining attention in the scientific community due to its potential applications in biochemical and physiological research. It is a derivative of the naturally occurring compound N-methylmethanamine, which is found in plants and animals. IPMMA has several unique chemical and physical properties that make it a useful tool for scientists in a range of disciplines.

Scientific Research Applications

[2-(Isopentyloxy)phenyl]-N-methylmethanamine has several applications in scientific research. It can be used to study the biochemical and physiological effects of drugs and other compounds, as well as their mechanisms of action. It can also be used to study the effects of environmental toxins on organisms. In addition, this compound can be used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and other chemicals.

Mechanism of Action

The exact mechanism of action of [2-(Isopentyloxy)phenyl]-N-methylmethanamine is still not fully understood. It is known, however, that this compound binds to specific receptors in the body, which then triggers biochemical and physiological responses. These responses can include changes in hormone levels, neurotransmitter levels, and the expression of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, affect the release of hormones, and alter the expression of certain genes. In addition, this compound has been shown to have an effect on the immune system, as well as on the nervous and cardiovascular systems.

Advantages and Limitations for Lab Experiments

[2-(Isopentyloxy)phenyl]-N-methylmethanamine has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. In addition, it is relatively safe to use in experiments, as it has low toxicity and does not cause any major side effects. The main limitation of this compound is that its effects are not always consistent, as it can have different effects on different organisms.

Future Directions

The potential future directions for [2-(Isopentyloxy)phenyl]-N-methylmethanamine are numerous. It could be used to develop new drugs and treatments for a variety of diseases. It could also be used to study the effects of environmental toxins on organisms, as well as to study the effects of drugs and other compounds. In addition, this compound could be used to develop new synthetic processes for the production of pharmaceuticals, pesticides, and other chemicals. Finally, this compound could be used to study the effects of certain compounds on the immune system, the nervous system, and the cardiovascular system.

properties

IUPAC Name

N-methyl-1-[2-(3-methylbutoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)8-9-15-13-7-5-4-6-12(13)10-14-3/h4-7,11,14H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYMJCCIMWGTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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